molecular formula C6H6N2O2 B068452 N-formyl-1H-pyrrole-2-carboxamide CAS No. 160156-23-0

N-formyl-1H-pyrrole-2-carboxamide

Cat. No. B068452
M. Wt: 138.12 g/mol
InChI Key: MDJAUADLFBYWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-formyl-1H-pyrrole-2-carboxamide (FPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPC is a heterocyclic compound that consists of a pyrrole ring with a formyl group and a carboxamide group attached to it.

Scientific Research Applications

Electronic and Optical Properties

  • The electronic and optical properties, along with vibrational analysis of derivatives like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, have been studied using DFT/B3LYP method and 6-311G (d, p) basis set. The study reveals that the molecule's nonlinear optical (NLO) properties are significant, making it potentially useful for optical applications. The UV spectra suggest a strong excitation line at 160 nm due to H-2→LUMO transitions, indicating potential applications in UV-sensitive devices (Pandey, Mishra, & Singh, 2020).

Antimicrobial Agents

  • Certain derivatives of pyrrole, including those modifying atoms of chlorine, amide, and 1,3-oxazole fragments, have shown potential as new antimicrobial agents. Their preparative potential and anti-staphylococcus activity, particularly against strains like Candida albiсans and Aspergillus niger, highlight their significance in medical research and the development of new drugs (Biointerface Research in Applied Chemistry, 2020).

Synthetic Methodologies

  • Advancements in the synthesis of N-substituted pyrrole-3-carbaldehydes through methods like Vilsmeier–Haack formylation using sterically crowded formamides have been reported. The dependency of the formylation regioselectivity on the steric features of substrates and reagents is a notable finding, indicating the compound's versatility in chemical synthesis (Ilyin, Pankova, & Kuznetsov, 2012).

properties

CAS RN

160156-23-0

Product Name

N-formyl-1H-pyrrole-2-carboxamide

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

N-formyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H6N2O2/c9-4-8-6(10)5-2-1-3-7-5/h1-4,7H,(H,8,9,10)

InChI Key

MDJAUADLFBYWQT-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)NC=O

Canonical SMILES

C1=CNC(=C1)C(=O)NC=O

synonyms

1H-Pyrrole-2-carboxamide,N-formyl-(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-formyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-formyl-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-formyl-1H-pyrrole-2-carboxamide
Reactant of Route 4
N-formyl-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-formyl-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-formyl-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.